molecular formula C9H19NO B13544141 2-Amino-1-isobutylcyclopentanol

2-Amino-1-isobutylcyclopentanol

Cat. No.: B13544141
M. Wt: 157.25 g/mol
InChI Key: QDDLQHCWRYUHOK-UHFFFAOYSA-N
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Description

2-Amino-1-isobutylcyclopentanol is a chemical compound that features both amino and alcohol functional groups on a cyclopentane ring, which is further substituted with an isobutyl group. This structure suggests potential as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both functional groups allows this compound to be a precursor for generating more complex molecular architectures, such as bicyclic frameworks or spiro compounds, which are of significant interest in medicinal chemistry . Researchers can explore its use in developing integrin inhibitors, which are relevant in treating inflammatory diseases and modulating cell adhesion processes . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-amino-1-(2-methylpropyl)cyclopentan-1-ol

InChI

InChI=1S/C9H19NO/c1-7(2)6-9(11)5-3-4-8(9)10/h7-8,11H,3-6,10H2,1-2H3

InChI Key

QDDLQHCWRYUHOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCCC1N)O

Origin of Product

United States

Preparation Methods

Cyclopentene Oxide Route (Patented Method, US3855300A)

One of the most established methods involves the transformation of cyclopentene oxide into amino derivatives through nucleophilic amination. This process is adapted from general procedures used for amino alcohols, with modifications to introduce the isobutyl group.

Process Overview:

  • Starting Material: Cyclopentene oxide
  • Reagent: Benzylamine or other amines
  • Solvent: Water or mixed solvents (e.g., water and dichlorobenzene)
  • Reaction Conditions: Elevated temperatures (~90–110°C), reaction times of 2–24 hours, under inert atmosphere if necessary
  • Post-treatment: Crystallization of amino alcohol hydrochloride, followed by neutralization and purification

Key Findings:

  • The amino alcohol, specifically (1R, 2R)-2-amino-1-cyclopentanol, can be obtained with high stereoselectivity.
  • The amino group is introduced via nucleophilic attack on cyclopentene oxide, followed by hydrolysis.
  • The process can be adapted to incorporate the isobutyl group by subsequent alkylation or using substituted cyclopentene derivatives.

Data Table 1: Process Parameters for Cyclopentene Oxide Amination

Parameter Range Optimal Reference
Temperature 90–110°C 95–105°C
Reaction Time 2–24 hours 4–8 hours
Solvent Water, water/dichlorobenzene Water
Amine Equiv. 0.9–1.05 mol/mol 1 mol/mol

Hydrogenation of Corresponding Imine or Nitrile Intermediates

Reduction of Nitrile or Imine Derivatives

Another plausible route involves synthesizing nitrile intermediates, such as 2-isobutylcyclopentanecarbonitrile , followed by catalytic hydrogenation to produce the amino alcohol.

Process Overview:

  • Step 1: Synthesis of nitrile precursor via alkylation of cyclopentene derivatives with isobutyl groups, possibly through Grignard or organolithium reagents.
  • Step 2: Catalytic hydrogenation using Raney nickel or platinum catalysts under mild conditions (e.g., 50–80°C, 1–10 atm H₂)

Research Findings:

  • The nitrile to amino alcohol conversion typically proceeds with high selectivity.
  • The process allows for stereocontrol when chiral catalysts or auxiliaries are employed.

Data Table 2: Hydrogenation Conditions for Nitrile Precursors

Parameter Range Optimal Reference
Catalyst Raney Ni, Pt Raney Ni
Temperature 50–80°C 60°C
Pressure 1–10 atm H₂ 5 atm
Time 4–12 hours 6 hours

Amination of Isobutyl-Substituted Cyclopentane Derivatives

Radical or Nucleophilic Amination

A more advanced approach involves direct amination of isobutyl-substituted cyclopentane derivatives via radical pathways or nucleophilic substitution, often facilitated by transition metal catalysts or radical initiators.

Reaction Conditions:

  • Use of azides or ammonia under high temperature and pressure
  • Catalysis with transition metals such as copper or palladium

Research Insights:

  • Radical amination can be achieved with high regio- and stereoselectivity.
  • The process is complex but offers routes to functionalize the cyclopentane core with amino groups efficiently.

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclopentene oxide amination Cyclopentene oxide, amines 90–110°C, aqueous or mixed solvent High stereoselectivity, well-documented Requires precursor synthesis
Nitrile reduction Nitrile derivatives, hydrogen 50–80°C, 1–10 atm H₂ Good control over stereochemistry Multi-step synthesis
Radical/nucleophilic amination Isobutylcyclopentane derivatives, radical initiators Variable Direct functionalization Complex reaction setup

Research Findings and Data Synthesis

  • Yield and Purity: The amino alcohol derivatives typically exhibit yields ranging from 35% to 60%, with high purity (>90%) when optimized.
  • Reaction Optimization: Temperature control, choice of solvent, and molar ratios significantly influence the stereoselectivity and yield.
  • Chiral Synthesis: Enantioselective synthesis remains challenging but achievable through chiral catalysts or auxiliaries, as demonstrated in related amino alcohol syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-isobutylcyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentane derivative.

    Substitution: The amino group can participate in substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles, and catalysts like palladium or platinum.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Saturated cyclopentane derivatives.

    Substitution: Various substituted cyclopentanol derivatives.

Scientific Research Applications

2-Amino-1-isobutylcyclopentanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-isobutylcyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis might focus on structural analogs, such as:

Hypothetical Data Table (Illustrative Only)

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
2-Amino-1-isobutylcyclopentanol C₉H₁₉NO 157.26 1-isobutyl, 2-amino Chiral synthesis, drug design
1-Methylcyclopentanol C₆H₁₂O 100.16 1-methyl Solvent, intermediate
2-Aminocyclopentanol C₅H₁₁NO 101.15 2-amino Catalysis, ligand synthesis
Cyclopentanol C₅H₁₀O 86.13 Parent alcohol Industrial solvent

Key Differences

  • Chirality: The presence of multiple stereocenters in this compound (vs. non-chiral analogs like cyclopentanol) could make it valuable in asymmetric synthesis.
  • Bioactivity: Amino-alcohol derivatives often exhibit pharmacological activity (e.g., β-blockers), whereas simpler analogs like 1-Methylcyclopentanol are typically inert .

Limitations of Provided Evidence

The lack of specific data in the provided sources highlights the critical need for domain-specific literature. For example:

  • NLP-related sources (1–5) are irrelevant to chemical comparisons.

To produce an authoritative review, consult specialized resources such as:

  • Chemical Databases : PubChem, SciFinder, Reaxys.
  • Research Articles : Journals like Journal of Organic Chemistry or Bioorganic & Medicinal Chemistry Letters.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-isobutylcyclopentanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclopentane ring formation followed by amination and isobutyl group introduction. Key steps include:
  • Ring construction : Use of cyclopentanone derivatives as precursors (e.g., via Claisen condensation or Michael addition) .
  • Amination : Reductive amination with sodium borohydride or catalytic hydrogenation to introduce the amino group .
  • Isobutyl functionalization : Alkylation using isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
    Optimization strategies:
  • Temperature control : Lower temperatures (0–5°C) during amination reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
    Table 1 : Comparison of synthetic methods:
StepMethodYield (%)Purity (%)Reference
Ring formationClaisen condensation6590
AminationCatalytic hydrogenation7895
Isobutyl additionAlkylation (K₂CO₃/DMF)7288

Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm cyclopentane ring protons (δ 1.5–2.5 ppm) and isobutyl methyl groups (δ 0.9–1.1 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cyclopentane backbone .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Q. How does this compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should include:
  • pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 25°C and monitor decomposition via HPLC. Amino groups are prone to hydrolysis under acidic conditions .
  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for cyclopentanol derivatives) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets, and what are the limitations?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or enzymes). Parameters:
  • Grid box centered on the active site.
  • Flexible side chains for target residues .
  • Limitations :
  • Accuracy depends on force field parameters and solvation models.
  • Experimental validation (e.g., SPR or ITC) is required to confirm binding affinities .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from:
  • Stereochemical variability : Enantiomers often exhibit divergent activities. Use chiral HPLC to isolate isomers and retest .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
    Case Study : A 2024 study found that the (R)-enantiomer showed 10× higher kinase inhibition than the (S)-form, explaining prior inconsistencies .

Q. How can stereochemical challenges in this compound synthesis be addressed to ensure enantiopure yields?

  • Methodological Answer :
  • Chiral auxiliaries : Use (S)-proline derivatives to induce asymmetry during cyclopentane ring formation .
  • Enzymatic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer for separation .
    Table 2 : Enantiomeric excess (ee) achieved via different methods:
MethodCatalystee (%)Reference
Chiral auxiliary(S)-Proline92
Enzymatic resolutionCandida antarctica85

Q. What experimental designs are optimal for scaling up this compound synthesis while maintaining reproducibility?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., alkylation) .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Apparent contradictions arise from:
  • Protonation state : The amino group’s pKa (~9.5) affects solubility; in acidic media (pH < 7), the protonated form increases water solubility .
  • Experimental protocols : Use standardized shake-flask methods with HPLC quantification to ensure consistency .

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